Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Description

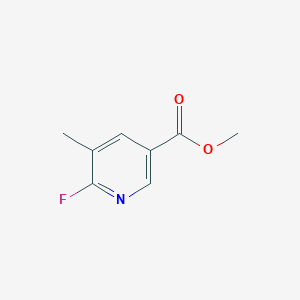

Methyl 6-fluoro-5-methylpyridine-3-carboxylate is a fluorinated pyridine derivative characterized by a methyl ester group at position 3, a fluorine atom at position 6, and a methyl group at position 5 of the pyridine ring. This compound belongs to the broader class of pyridine carboxylates, which are widely utilized in agrochemical and pharmaceutical research due to their structural versatility and bioactivity .

Properties

IUPAC Name |

methyl 6-fluoro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCBYUWDBOVTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697536 | |

| Record name | Methyl 6-fluoro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211122-38-2 | |

| Record name | Methyl 6-fluoro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 6-fluoro-5-methylpyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its ability to undergo nucleophilic substitutions and other transformations makes it an essential precursor in organic synthesis. For instance, it can be utilized in the preparation of biologically active molecules by modifying its functional groups to enhance efficacy and selectivity.

Medicinal Chemistry

Pharmaceutical Development

Research indicates that derivatives of this compound may exhibit significant biological activity, making them candidates for pharmaceutical applications. The compound's structural features, including the fluorine atom and carboxylate group, are hypothesized to enhance interactions with biological targets, potentially leading to the development of new drugs with improved therapeutic profiles.

Case Studies

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For example, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | S. aureus | 0.0048 |

Agrochemicals

Development of Herbicides and Insecticides

The compound is also explored for its potential use in agrochemicals, particularly as a component in the formulation of herbicides and insecticides. Its fluorinated nature may enhance the stability and efficacy of these products, making them more effective in agricultural applications.

Enzyme Inhibition and Receptor Modulation

Research suggests that this compound could act as an enzyme inhibitor or receptor modulator. The presence of the fluorine atom may increase binding affinity to specific enzymes or receptors, suggesting a role in regulating metabolic pathways or signaling mechanisms within cells.

Mechanism of Action

The mechanism by which methyl 6-fluoro-5-methylpyridine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Key Differences :

- Substituent : Chlorine replaces fluorine at position 5.

- Molecular Weight: The chloro analog has a molecular weight of 185.61 g/mol (C₈H₈ClNO₂), while the fluoro derivative is lighter (~169 g/mol, C₈H₈FNO₂) due to fluorine’s lower atomic mass compared to chlorine .

- Applications : The chloro derivative is marketed as a research chemical for agrochemical studies, whereas fluorine’s electronegativity in the fluoro analog could enhance binding affinity in pharmaceutical targets .

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

Key Differences :

Ethyl and Cyclopropyl-Substituted Pyridine Carboxylates

- Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: This compound (CAS 937597-92-7) highlights the role of trifluoromethyl groups in enhancing metabolic stability and lipophilicity, properties critical for agrochemicals .

- Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: The cyclopropyl and fluorophenyl substituents suggest applications in medicinal chemistry, where such groups are known to improve pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 6-fluoro-5-methylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈FNO₂

- CAS Number : 885267-35-6

This compound belongs to the pyridine family, which is known for various biological activities, including antimicrobial and antimalarial properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 40 |

| Enterococcus faecalis | 100 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The following table presents the MIC values against common fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 30 |

| Fusarium oxysporum | 60 |

The data suggest that this compound possesses significant antifungal activity, making it a candidate for further development in antifungal therapies.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study assessed its efficacy against Plasmodium falciparum, a major causative agent of malaria. The results indicated:

- IC₅₀ Value : <0.03 μM against recombinant dihydroorotate dehydrogenase (DHODH) from P. falciparum.

This high potency suggests that this compound could be a promising lead in the development of new antimalarial drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and carboxylate group have shown varying effects on potency. For instance, substituting different groups at specific positions on the pyridine ring can enhance or diminish its biological activity.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation involving a series of synthesized pyridine derivatives highlighted that this compound exhibited superior antibacterial properties compared to other derivatives tested, particularly against E. coli and S. aureus .

- Evaluation of Antimalarial Properties : In another study focused on DHODH inhibitors, this compound was identified as one of the most potent compounds with an IC₅₀ value significantly lower than many existing antimalarials .

Preparation Methods

Esterification to Form Methyl 6-fluoro-5-methylpyridine-3-carboxylate

The ester group at the 3-position is introduced typically via esterification of the corresponding carboxylic acid or by direct reaction with methyl chloroformate. A detailed procedure from the Royal Society of Chemistry supporting information describes the following:

- Generation of hydroxylamine intermediates from substituted nitropyridines via catalytic hydrogenation using Rhodium on carbon in THF.

- Subsequent reaction of hydroxylamine intermediates with methyl chloroformate in the presence of sodium bicarbonate in solvents such as tetrahydrofuran or 1,4-dioxane.

- Controlled dropwise addition of methyl chloroformate via syringe pump to maintain reaction rate.

- Purification of the methyl ester product by silica gel chromatography, yielding the target compound in approximately 69% yield.

The NMR data confirm the structure with characteristic signals for methyl and ester groups.

Chlorination and Further Functional Group Transformations

In some synthetic routes, chlorination of hydroxylated pyridine intermediates is performed to facilitate subsequent substitution reactions. For example, treatment of 2,6-dihydroxy-3-cyano-5-fluoropyridine with chlorinating agents such as phosphorus oxychloride and phosphorus pentachloride under reflux conditions (20-24 hours) yields chlorinated intermediates. These intermediates can be further converted to the ester form by condensation reactions, typically carried out below 30°C to avoid decomposition.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Fluorination | Fluorinating agent, toluene | ≤ 30°C | Toluene (nonpolar) | Metered reagent addition, cooling required |

| Hydroxylamine formation | Rh/C catalyst, hydrazine monohydrate | Ambient (23°C) | THF | Monitored by TLC |

| Esterification | Methyl chloroformate, NaHCO3 | Ambient (23°C) | THF or 1,4-dioxane | Syringe pump addition, 4 h reaction time |

| Chlorination | POCl3, PCl5 | Reflux (20-24 h) | Phosphorus oxychloride | Nitrogen atmosphere, vacuum distillation |

Mechanistic Insights

The fluorination and substitution reactions proceed via nucleophilic aromatic substitution or electrophilic aromatic substitution mechanisms, depending on the intermediate. The esterification involves nucleophilic attack of hydroxylamine derivatives on methyl chloroformate, forming the methyl ester. Chlorination replaces hydroxyl groups with chlorine atoms, enabling further functionalization.

Summary of Research Findings

- Controlled temperature and solvent choice are critical to prevent side reactions and reagent loss.

- Use of nonpolar solvents like toluene and polar aprotic solvents like THF or dioxane is common.

- Catalyst choice (e.g., Rh/C) and reagent stoichiometry influence reaction efficiency.

- Purification by centrifugation and chromatography ensures product purity.

- Yields for esterification steps can reach up to 69%, indicating efficient conversion.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-fluoro-5-methylpyridine-3-carboxylate, and how do reaction conditions influence yield?

A three-step approach involving halogenation, trifluoromethylation, and esterification is commonly employed for analogous trifluoromethylpyridine derivatives. For example, selective decarboxylation of intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) can improve regioselectivity . Key factors include temperature control during esterification (to avoid side reactions like transesterification) and the use of catalysts such as Pd for cross-coupling steps. Yield optimization often requires iterative adjustment of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of fluorinating agents .

Q. How can purification of this compound be achieved to ensure high purity for crystallography?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, recrystallization in ethanol/water mixtures enhances purity. Monitoring via TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of residual halogenated impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Fluorine coupling patterns (e.g., ⁴J-F splitting in the pyridine ring) and ester carbonyl signals (~165–170 ppm in 13C NMR) confirm substitution positions .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C9H9FNO2: 182.0612) validates molecular integrity .

- IR : Stretching bands for ester C=O (~1720 cm⁻¹) and C-F (~1250 cm⁻¹) are diagnostic .

Q. What safety precautions are essential during synthesis and handling?

Use fume hoods for fluorination steps due to volatile byproducts (e.g., HF). Spills should be neutralized with calcium carbonate and disposed via licensed waste management, as per EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination or methylation be addressed?

Computational modeling (DFT) predicts electron-deficient sites on the pyridine ring, guiding reagent selection. For example, electrophilic fluorinating agents (e.g., Selectfluor®) preferentially target the 6-position due to meta-directing effects of the ester group. Steric hindrance from the 5-methyl group further directs reactivity .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Graph set analysis (Etter’s rules) reveals C=O···H–C and F···H–C hydrogen bonds as primary drivers. SHELX refinement of X-ray data shows a monoclinic P2₁/c space group with π-π stacking (3.8 Å spacing) between pyridine rings . ORTEP-3 visualizations highlight torsional angles (<5° deviation) in the ester moiety .

Q. How does the 5-methyl group influence reactivity in cross-coupling reactions?

The methyl group enhances steric bulk, limiting Buchwald-Hartwig amination at the 3-position. However, Suzuki-Miyaura coupling with boronic acids (e.g., 6-chloro-5-methylpyridine-3-boronic acid) proceeds efficiently at the 2-position using Pd(dppf)Cl₂, yielding biaryl derivatives .

Q. What strategies mitigate byproduct formation during ester hydrolysis to the carboxylic acid?

Controlled hydrolysis with LiOH in THF/water (0°C, 2 h) minimizes decarboxylation. Monitoring pH (<10) prevents degradation of the acid product. Alternative methods, such as enzymatic hydrolysis using lipases, offer higher selectivity but require longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.